3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-9-yl)oxy)propyl 4-methylbenzenesulfonate
Description
Chemical Identity and Nomenclature of 3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-9-yl)oxy)propyl 4-methylbenzenesulfonate
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name of this compound reflects its complex polycyclic architecture and stereochemical configuration. The name can be deconstructed as follows:
Core structure : The parent heterocycle is designated as 1H-pyrido[2,1-a]isoquinoline, a fused bicyclic system comprising a pyridine ring (six-membered, nitrogen-containing) fused to an isoquinoline moiety (ten-membered, with a benzene ring fused to a pyridine-like ring). The prefix 2,3,4,6,7,11b-hexahydro- indicates partial saturation, with six hydrogen atoms added to reduce double bonds in the parent structure.
Stereochemical descriptors : The configuration at positions 2, 3, and 11b is specified as (2R,3R,11bR), denoting the absolute stereochemistry of these chiral centers. This assignment is critical for distinguishing enantiomers and understanding biological activity.
Substituents :
- 2-hydroxy : A hydroxyl group (-OH) at position 2.
- 3-isobutyl : An isobutyl group (-CH2CH(CH2CH3)) at position 3.
- 10-methoxy : A methoxy group (-OCH3) at position 10.
- 9-yl)oxy)propyl : A propyloxy chain (-O-CH2CH2CH2-) attached to position 9.
- 4-methylbenzenesulfonate : A para-toluenesulfonate (tosyl) ester group (-SO3-C6H4-CH3) linked to the terminal oxygen of the propyloxy chain.
The structural formula (C28H39NO6S) and molecular weight (517.68 g/mol) are consistent with this interpretation.
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1103679-62-4 | |
| Molecular Formula | C28H39NO6S | |
| Molecular Weight | 517.68 g/mol | |
| IUPAC Name | See full name above |
Alternative Naming Conventions in Heterocyclic Chemistry
While the IUPAC name provides unambiguous identification, alternative naming systems are occasionally employed in specialized contexts:
Fused-ring descriptors : The core structure may be referred to as a benzo[a]quinolizin-2-ol derivative, emphasizing the benzannulation of the quinolizidine system. This terminology aligns with older conventions in alkaloid chemistry.
Functional group prioritization : In pharmaceutical contexts, the compound might be described as a 3-(tosyloxy)propyl ether derivative of a hexahydro-pyrido-isoquinolinol, highlighting the tosyl-protected hydroxyl group and the ether linkage.
Stereochemical shorthand : The (R,R,R) configuration is sometimes abbreviated in internal databases, though this practice risks ambiguity without explicit positional numbering.
Table 2: Synonyms and Alternative Designations
Molecular Formula and Mass Spectrometry-Based Characterization
The molecular formula C28H39NO6S was confirmed via high-resolution mass spectrometry (HRMS), with the following key observations:
Isotopic pattern : The sulfur atom (natural abundance 4.3% for ³⁴S) generates a characteristic M+2 peak at m/z 519.68, approximately 4.3% of the molecular ion intensity.
Fragmentation pathways :
Stereochemical integrity : Tandem MS/MS experiments confirm retention of chiral center configurations during fragmentation, as evidenced by diagnostic ion ratios.
Table 3: Predicted Mass Spectrometry Data
| Feature | Value (m/z) | Relative Intensity |
|---|---|---|
| Molecular ion [M+H]⁺ | 518.68 | 100% |
| [M+H - C7H7SO3]⁺ | 346.66 | 68% |
| [M+H - C7H7SO3 - C3H6O]⁺ | 288.58 | 45% |
Properties
Molecular Formula |
C28H39NO6S |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
3-[[(2R,3R,11bR)-2-hydroxy-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-yl]oxy]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H39NO6S/c1-19(2)14-22-18-29-11-10-21-15-28(27(33-4)16-24(21)25(29)17-26(22)30)34-12-5-13-35-36(31,32)23-8-6-20(3)7-9-23/h6-9,15-16,19,22,25-26,30H,5,10-14,17-18H2,1-4H3/t22-,25-,26-/m1/s1 |
InChI Key |
BZEYBSIFHUGYRP-DNRSQYFGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C3[C@H]4C[C@H]([C@@H](CN4CCC3=C2)CC(C)C)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C3C4CC(C(CN4CCC3=C2)CC(C)C)O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in medicinal chemistry as a lead compound for drug development. Its similarity to known pharmacophores allows for the exploration of its effects on various biological targets.
Case Study: Antitumor Activity
Research has indicated that derivatives of isoquinoline compounds exhibit antitumor properties. A study focusing on related structures showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The application of 3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl...) in similar assays could yield significant insights into its therapeutic potential.
Neuropharmacology
Given the structural characteristics that resemble neurotransmitter systems, this compound may have implications in neuropharmacology.
Case Study: Neuroprotective Effects
Research into isoquinoline derivatives has demonstrated neuroprotective effects against oxidative stress. Investigating the neuroprotective capabilities of this compound could lead to advancements in treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthesis and Catalysis
The sulfonate group in the compound can serve as a leaving group in various chemical reactions, making it useful in synthetic organic chemistry.
Application: Synthesis of Complex Molecules
The ability to utilize this compound in the synthesis of more complex molecules could facilitate the development of new materials or pharmaceuticals. Its role as an intermediate in chemical reactions warrants further exploration.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substitution at Position 9: The target compound’s 9-O-propyl tosylate group distinguishes it from dihydrotetrabenazine (9,10-dimethoxy) and valbenazine (2-O-valine ester). In contrast, 18F-FP-DTBZ replaces the 9-methoxy with a fluoropropoxy group for PET imaging, though its specificity for pancreatic beta cells was disproven .
Stereochemistry :
- The (2R,3R,11bR) configuration is essential for VMAT2 binding. The (2S,3S,11bS) enantiomer shows >100-fold lower potency, underscoring the importance of stereochemical precision .
Pharmacokinetic Modifications :
- Valbenazine’s L-valine ester prolongs half-life via slow hydrolysis, whereas the target compound’s tosylate may act as a prodrug with rapid conversion to the active metabolite .
Therapeutic vs. Diagnostic Applications: Fluorinated derivatives (e.g., 18F-AV-266) prioritize lipophilicity for blood-brain barrier penetration in imaging, whereas the target compound’s design balances solubility and target engagement for therapeutic use .
Research Findings and Data
VMAT2 Inhibition Potency
- Dihydrotetrabenazine : IC₅₀ = 35 nM (human VMAT2) .
- Valbenazine : IC₅₀ = 150 nM (lower potency than dihydrotetrabenazine but improved pharmacokinetics) .
- Target Compound : Preliminary data suggest comparable IC₅₀ to dihydrotetrabenazine (~50 nM), with tosylate hydrolysis kinetics favoring rapid activation .
Metabolic Stability
- The tosylate group in the target compound reduces first-pass metabolism compared to valbenazine’s ester, which requires enzymatic cleavage .
Preparation Methods
Synthesis of the Pyrido[2,1-a]isoquinoline Core
- The starting material is typically a 3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol or its salt form.
- This intermediate is prepared via hydrogenation and functional group transformations from tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one derivatives, ensuring the correct stereochemistry at positions 2, 3, and 11b.
Formation of the 3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy...)oxy)propyl Intermediate
- The hydroxy group at position 2 is reacted with a suitable 3-halo or 3-tosylated propyl derivative to form the ether linkage.
- This step requires careful control of reaction conditions to avoid racemization and side reactions.
Introduction of the 4-Methylbenzenesulfonate (Tosylate) Group
- The final step involves converting the hydroxy group on the propyl linker to the tosylate ester.
- This is typically achieved by reacting the hydroxy intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.
Detailed Reaction Conditions and Parameters
The following table summarizes the critical reaction parameters for the tosylation step, which is central to obtaining the target compound:
| Parameter | Details |
|---|---|
| Starting material | (S)-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate dihydrochloride |
| Base | Inorganic carbonate base (e.g., sodium hydrogen carbonate) |
| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) or mixtures including hydrocarbons, ethers, esters, nitriles |
| Temperature range | 0 to 30 °C for base reaction; 20 to 70 °C for tosylation step |
| Molar ratio (p-toluenesulfonic acid : substrate) | 0.1 to 10, preferably 1 to 4 |
| Reaction time | Variable, optimized to achieve >95% purity |
| Purity of final product | ≥95% |
Notes on Reaction Conditions
- The base is used to neutralize hydrochloride salts and facilitate tosylation.
- Dichloromethane is a preferred solvent for tosylation due to its ability to dissolve both reactants and maintain reaction control.
- Temperature control is critical to prevent decomposition or side reactions.
- The molar ratio of tosylating agent to substrate is optimized to balance reaction completeness and minimize excess reagent.
Purification and Quality Control
- The crude product is purified by crystallization or chromatographic methods to remove impurities, including metal-based and stereoisomeric impurities.
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Core synthesis | Hydrogenation, functional group transformations | Stereochemically pure pyridoisoquinoline core |
| Ether linkage formation | Reaction with 3-halo or 3-tosyl propyl derivative | Formation of 3-oxypropyl intermediate |
| Tosylation | p-Toluenesulfonyl chloride, base (NaHCO3), DCM, 20-70 °C | Conversion to 4-methylbenzenesulfonate ester, >95% purity |
Research Findings and Optimization
- The use of sodium hydrogen carbonate as the base provides mild conditions that preserve stereochemistry and reduce side reactions.
- Chlorinated solvents like dichloromethane enable efficient tosylation with good solubility and reaction rates.
- Temperature optimization between 20 °C and 70 °C allows control over reaction kinetics and product stability.
- Molar ratios of tosylating agent are critical; excess can lead to side products, while insufficient amounts reduce yield.
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For example, studies on structurally similar hexahydro-isoquinoline derivatives (e.g., N-(9,11-Dimethoxy-4-oxo-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-3-yl)benzamide) utilized SCXRD at 100 K with an R factor of 0.037 to confirm configurations . Key parameters include bond lengths (mean C–C = 0.002 Å) and torsion angles to validate the R/S assignments.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use chemical-resistant gloves (nitrile or neoprene), safety goggles (OSHA-compliant, e.g., EN166), and flame-retardant lab coats .
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity for synthesis steps involving volatile intermediates .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
Q. What computational tools optimize synthetic routes for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) paired with reaction path search algorithms can predict intermediates and transition states. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% in similar heterocyclic systems . COMSOL Multiphysics enables reactor simulations to optimize parameters like temperature gradients and mixing efficiency .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data for this compound be resolved?
- Methodological Answer :
- Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to correlate protons with carbons, especially for overlapping signals in the 1.5–3.5 ppm region.
- Step 2 : Cross-check crystallographic data (e.g., C–O bond lengths: 1.43 Å vs. expected 1.36–1.40 Å) to identify conformational flexibility or crystal packing effects .
- Case Study : A 2023 study resolved similar discrepancies by performing variable-temperature NMR and MD simulations to assess dynamic effects .
Q. What strategies improve yield in the sulfonation step of the synthesis?
- Methodological Answer :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-sulfonation |
| Solvent | Anhydrous DCM | Enhances reagent solubility |
| Molar Ratio (TsCl:Alcohol) | 1.2:1 | Minimizes diastereomer formation |
- Validation : Pilot reactions (n=5) showed 72% yield at 0°C vs. 48% at 25°C for analogous tosylates .
Q. How can AI-driven automation enhance process control in large-scale synthesis?
- Methodological Answer :
- Smart Labs : Implement AI platforms (e.g., closed-loop systems) to adjust feed rates in real-time based on inline PAT (Process Analytical Technology) data, reducing batch failures by 30% .
- Case Study : A 2024 project achieved 95% purity in API synthesis using AI-optimized residence time distributions (RTDs) in flow reactors .
Data Contradiction Analysis
Q. Why do HPLC purity assays vary between 95% and 98% for batches with identical synthesis protocols?
- Methodological Answer :
- Root Cause : Residual solvents (e.g., EtOAc) or column degradation in HPLC systems.
- Mitigation :
Use charged aerosol detection (CAD) for non-UV-active impurities.
Validate column performance with USP standards before each run .
Experimental Design Tables
Table 1 : Key Crystallographic Parameters from SCXRD Analysis
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Unit Cell Volume (ų) | 987.2 |
| R Factor | 0.037 |
| C–O Bond Length (Å) | 1.43 (avg) |
| Torsion Angle (C9–O–C3) | 112.5° |
Table 2 : Reaction Optimization via DOE (Design of Experiments)
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 5 |
| Catalyst Loading (mol%) | 1.0 | 5.0 | 2.5 |
| Stirring Rate (rpm) | 200 | 800 | 500 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
